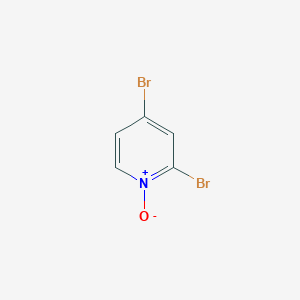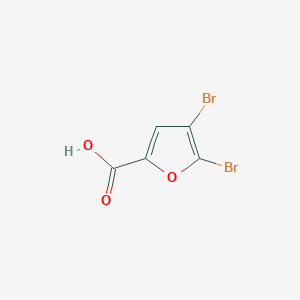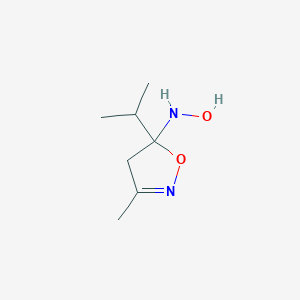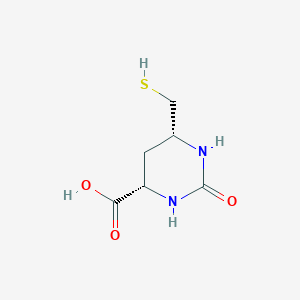
5,5-Dimethyl-1,3-dioxane-2-ethanol
Overview
Description
5,5-Dimethyl-1,3-dioxane-2-ethanol, a derivative of 1,3-dioxane, is an organic compound. It is related to various research studies for its unique chemical and physical properties, and its synthesis methods are derived from reactions involving 2,2-dimethyl-1,3-dioxane derivatives.
Synthesis Analysis
The synthesis of compounds related to this compound typically involves the reaction of 2,2-dimethyl-1,3-dioxane derivatives with different aldehydes in the presence of ethanol. This process results in a variety of products depending on the specific aldehydes used and the conditions of the reaction (Zeng, 2011).
Molecular Structure Analysis
The molecular structure of these compounds often exhibits specific conformations such as boat or envelope shapes for the 1,3-dioxane rings. These structures are stabilized by weak intermolecular hydrogen bonds in the crystal form, contributing to their stability and conformational behavior (Zeng, 2011).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often involve hydrogenation and reactions with sodium borohydride, leading to the reduction of exocyclic double bonds and formation of new compounds, which can be structurally analyzed through X-ray diffraction (XDA) techniques (Krapivin et al., 1989).
Scientific Research Applications
Chemical Synthesis and Structural Biology : This compound can be used in chemical synthesis and has applications in structural biology due to its molecular structure and properties (Zeng, 2010).
Boat Conformations and Weak Intermolecular Hydrogen Bonds : It exhibits unique boat conformations and forms weak intermolecular hydrogen bonds, which are significant in chemical research (Zeng, 2011).
Hydrogenation Products in Chemistry : When reacted with sodium borohydride in alcohol, it leads to hydrogenation of the exocyclic double bond, creating products with specific three-dimensional structures, which are useful in the study of molecular configurations (Krapivin et al., 1989).
Potential in Novel Platform Chemicals : Research focuses on identifying conditions that promote the formation of [1,3]dioxan-5-ols, which are considered potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Sustainable Industrial Applications : The dioxolane mixture derived from 2,3-Butanediol, similar in structure to 5,5-Dimethyl-1,3-dioxane-2-ethanol, can be used as a sustainable gasoline blending component, diesel oxygenate, and industrial solvent (Harvey, Merriman, & Quintana, 2016).
Medicinal Chemistry : N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids derived from this compound show potential as novel anti-inflammatory agents, with some exhibiting higher activity than aspirin (Li et al., 2008).
Drug Development : It can be used in the synthesis of 1β-Methylcarbapenem intermediates, which have potential applications in developing new drugs (Jacopin et al., 2001).
Anticoagulants Synthesis : A novel class of potential anticoagulants with a 2,8-dioxabicyclo[3.3.1]nonane core has been synthesized using this precursor, opening new avenues in anticoagulant therapy (Ganguly, Mondal, & Roy, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to act as a solvent and a catalyst in chemical synthesis and organic reactions .
Mode of Action
As a solvent and catalyst, it likely facilitates chemical reactions by providing a suitable medium for the reaction to occur and by lowering the activation energy of the reaction .
Biochemical Pathways
It is used in the synthesis of various organic compounds, suggesting that it may influence a wide range of biochemical pathways depending on the specific context .
Result of Action
As a solvent and catalyst, it likely influences the rate and efficiency of chemical reactions, but the specific effects would depend on the context of the reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5,5-Dimethyl-1,3-dioxane-2-ethanol. For instance, temperature and pressure conditions can affect the efficiency of the compound as a catalyst . Additionally, it should be stored and handled safely, away from fire and heat sources .
properties
IUPAC Name |
2-(5,5-dimethyl-1,3-dioxan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2)5-10-7(3-4-9)11-6-8/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGOOWUTSBFURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400606 | |
| Record name | 5,5-Dimethyl-1,3-dioxane-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116141-68-5 | |
| Record name | 5,5-Dimethyl-1,3-dioxane-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




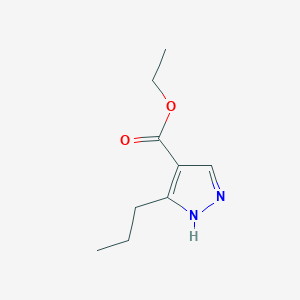
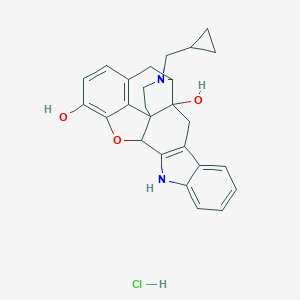

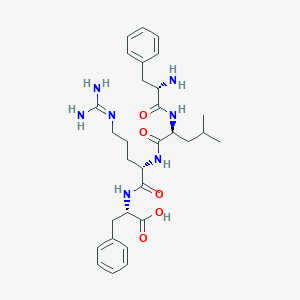

![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)


